4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the furan ring and the piperidine ring through various cyclization reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the bromine atom can yield the corresponding hydrogenated compound.
Scientific Research Applications
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various binding interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(furan-2-ylmethyl)benzamide
- 4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide
- 3-bromo-N-(fur-2-ylmethyl)benzamide
Uniqueness
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to the presence of both the furan and piperidine rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23BrN2O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-14-8-10-22(11-9-14)17(18-3-2-12-24-18)13-21-19(23)15-4-6-16(20)7-5-15/h2-7,12,14,17H,8-11,13H2,1H3,(H,21,23) |
InChI Key |
KJQKSQQTVPFOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.